molecular formula C19H17NO3 B3022258 2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid CAS No. 667435-75-8

2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B3022258
CAS No.: 667435-75-8
M. Wt: 307.3 g/mol
InChI Key: ZGNSSCMRFRROEI-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of an o-aminoaryl ketone with a carbonyl compound under acidic or basic conditions .

Another method involves the use of molecular iodine as a catalyst in ethanol, which provides a mild and efficient route for the synthesis of quinoline derivatives . Additionally, the Suzuki–Miyaura coupling reaction, which employs organoboron reagents and palladium catalysts, can be used to introduce the methoxyphenyl group into the quinoline framework .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors that influence the efficiency of the synthesis process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often considered in industrial production to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carboxylic acid group can produce an alcohol or aldehyde.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its antimicrobial properties may result from disrupting the cell membrane or interfering with essential metabolic pathways in microorganisms .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its broad range of biological activities.

    2-Methylquinoline: A simple derivative of quinoline with a methyl group at the 2-position.

    3-Methoxyquinoline: A derivative with a methoxy group at the 3-position, similar to the methoxyphenyl group in the target compound.

Uniqueness

2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid is unique due to the presence of both the methoxyphenyl group and the carboxylic acid functional groupThe combination of these functional groups in the quinoline framework enhances its biological activity and makes it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

2-(3-methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-11-7-8-15-16(19(21)22)10-17(20-18(15)12(11)2)13-5-4-6-14(9-13)23-3/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNSSCMRFRROEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801190773
Record name 2-(3-Methoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667435-75-8
Record name 2-(3-Methoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667435-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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